N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
CAS No.: 1396812-07-9
Cat. No.: VC6217469
Molecular Formula: C16H18F3N5OS
Molecular Weight: 385.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396812-07-9 |
|---|---|
| Molecular Formula | C16H18F3N5OS |
| Molecular Weight | 385.41 |
| IUPAC Name | N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-4-propylthiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C16H18F3N5OS/c1-2-3-10-14(26-24-23-10)15(25)20-7-6-13-21-11(9-4-5-9)8-12(22-13)16(17,18)19/h8-9H,2-7H2,1H3,(H,20,25) |
| Standard InChI Key | UVAWXOUKQSEIGA-UHFFFAOYSA-N |
| SMILES | CCCC1=C(SN=N1)C(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3 |
Introduction
Structural Analysis and Molecular Characteristics
Core Structural Components
The molecule consists of two primary heterocyclic systems: a pyrimidine ring and a 1,2,3-thiadiazole ring, linked via an ethyl-carboxamide bridge. The pyrimidine moiety is substituted at positions 4 and 6 with a cyclopropyl group and a trifluoromethyl group, respectively. The thiadiazole ring is functionalized with a propyl chain at position 4 and a carboxamide group at position 5 .
Pyrimidine Substitutions
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Cyclopropyl Group (C₃H₅): Positioned at the 4th carbon of the pyrimidine ring, this substituent introduces steric hindrance and conformational rigidity, potentially enhancing target binding specificity .
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Trifluoromethyl Group (CF₃): Located at the 6th position, this electron-withdrawing group increases the compound’s metabolic stability and lipophilicity, as evidenced by its computed XLogP3 value of 3 .
Thiadiazole Modifications
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Propyl Chain (C₃H₇): The 4-propyl substitution on the thiadiazole ring contributes to hydrophobic interactions, which may influence membrane permeability.
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Carboxamide Linker (-CONH-): This group facilitates hydrogen bonding with biological targets, as indicated by the compound’s hydrogen bond donor count of 1 and acceptor count of 9 .
Computed Physicochemical Properties
PubChem’s computational data provides critical insights into the compound’s behavior:
| Property | Value | Relevance |
|---|---|---|
| Molecular Weight | 385.41 g/mol | Mid-sized molecule suitable for druglikeness |
| Topological Polar Surface Area | 109 Ų | Moderate permeability |
| Rotatable Bond Count | 7 | Flexibility for target engagement |
| Heavy Atom Count | 26 | Complexity influences synthesis and activity |
These properties align with Lipinski’s Rule of Five, suggesting potential oral bioavailability .
Synthesis and Preparation Pathways
Retrosynthetic Strategy
The synthesis of this compound likely involves modular assembly of its pyrimidine and thiadiazole cores, followed by coupling.
Pyrimidine Ring Construction
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Cyclopropane Introduction: Cyclopropyl groups are typically introduced via [2+1] cycloaddition reactions using diazomethane derivatives.
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Trifluoromethylation: Electrophilic trifluoromethylation at the 6-position may employ Umemoto’s reagent or CF₃Cu complexes .
Thiadiazole Formation
The 1,2,3-thiadiazole ring is synthesized through Hurd-Mori cyclization, where a thioamide reacts with hydrazine and nitrous acid. Propyl substitution is achieved via alkylation prior to cyclization.
Final Coupling
The ethyl-carboxamide linker connects the two heterocycles through a nucleophilic acyl substitution between the pyrimidine-ethylamine and thiadiazole carbonyl chloride.
Hypothesized Biological Applications
Anticancer Activity
Cyclopropyl groups are prevalent in DNA alkylating agents (e.g., cyclophosphamide). The rigidity conferred by the cyclopropane could enhance intercalation into DNA, while the thiadiazole’s sulfur atom may coordinate transition metals in kinase enzymes.
Research Gaps and Future Directions
Despite its promising scaffold, no peer-reviewed studies directly investigate this compound. Key research priorities include:
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In vitro cytotoxicity assays against cancer cell lines (e.g., MCF-7, HeLa).
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ADMET profiling to assess absorption, distribution, and metabolic stability.
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X-ray crystallography to resolve its binding mode with biological targets.
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